molecular formula C23H31N5O3 B2608885 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902010-14-4

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2608885
CAS No.: 902010-14-4
M. Wt: 425.533
InChI Key: HYSFVSJKILJPMC-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological and pharmacological activities .


Molecular Structure Analysis

The compound contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has various substituents attached to this core, including a 3,4-dimethoxyphenyl group, a morpholinopropyl group, and two methyl groups .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, such as aromatic substitution reactions like nitration, halogenation, and formylation .

Scientific Research Applications

Synthesis in Heterocyclic Chemistry

A range of novel N-cycloalkanes, morpholine, piperazines, pyrazole, pyrimidine, benzimidazolo[1,2-a]pyrimidine, 1,2,3,4-tetrazolo[1,5-a]pyrimidine, azopyrazolo[1,5- a]pyrimidine, pyrimido[4', 5':3,4]pyrazolo[1,5-a]pyrimidines, and pyridine derivatives have been synthesized, incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. This research highlights the diverse potential of pyrazolo[1,5-a]pyrimidine in synthetic heterocyclic chemistry (Ho & Suen, 2013).

Antagonistic Activity

Research has been conducted on synthesizing novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines to investigate their antagonistic structure-activity relationship, particularly their receptor antagonistic activity. This research is significant in understanding the pharmacological potential of pyrazolo[1,5-a]pyrimidine derivatives (Ivachtchenko et al., 2011).

Development of Tetraheterocyclic Systems

Pyridopyrazlopyrimidine derivatives have been developed, which have been used to form tetraheterocyclic systems. This research provides insight into the structural capabilities and potential applications of pyrazolo[1,5-a]pyrimidin in creating complex heterocyclic compounds (El-Essawy, 2010).

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis (M.tb). This research involves the design and synthesis of novel pyrazolo[1,5-a]pyrimidin-7-amine analogues and evaluates their structure–activity relationship, providing valuable insights into their potential as inhibitors of M.tb (Sutherland et al., 2022).

Anticancer Activity

Some newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested for their antitumor activity. This research underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of novel anticancer agents (Abdellatif et al., 2014).

Synthesis and Inhibition Properties

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their inhibition properties against enzymes like acetylcholinesterase and carbonic anhydrase. This study contributes to the understanding of the biological activity spectrum of pyrazolo[3,4-d]pyrimidine derivatives (Aydin, Anil, & Demir, 2021).

Antimicrobial Applications

Novel derivatives containing pyrazole, pyrimidine, and morpholine analogues have been synthesized and evaluated for their antimicrobial activity. The presence of electron withdrawing groups in these compounds has been observed to significantly enhance their antimicrobial activity (Desai, Patel, & Dave, 2016).

Future Directions

The future research directions for this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action . It could also be interesting to study its potential applications in medicinal chemistry, given the known activities of related pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-16-14-21(24-8-5-9-27-10-12-31-13-11-27)28-23(25-16)22(17(2)26-28)18-6-7-19(29-3)20(15-18)30-4/h6-7,14-15,24H,5,8-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSFVSJKILJPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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